molecular formula C17H19ClO B14588627 2-Chloro-9A-methyl-5-(propan-2-YL)-9,9A-dihydro-1H-xanthene CAS No. 61201-69-2

2-Chloro-9A-methyl-5-(propan-2-YL)-9,9A-dihydro-1H-xanthene

Cat. No.: B14588627
CAS No.: 61201-69-2
M. Wt: 274.8 g/mol
InChI Key: SVHAUAVYUFZJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-9A-methyl-5-(propan-2-YL)-9,9A-dihydro-1H-xanthene is a chemical compound with the molecular formula C17H19ClO It is known for its unique structure, which includes a xanthene core substituted with a chlorine atom, a methyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9A-methyl-5-(propan-2-YL)-9,9A-dihydro-1H-xanthene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of a xanthene derivative followed by alkylation to introduce the methyl and isopropyl groups. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like aluminum chloride or ferric chloride to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and alkylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9A-methyl-5-(propan-2-YL)-9,9A-dihydro-1H-xanthene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Hydroxylated, aminated, or alkoxylated derivatives

Scientific Research Applications

2-Chloro-9A-methyl-5-(propan-2-YL)-9,9A-dihydro-1H-xanthene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-9A-methyl-5-(propan-2-YL)-9,9A-dihydro-1H-xanthene involves its interaction with specific molecular targets and pathways. The chlorine atom and other substituents on the xanthene core play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-9A-methyl-1,9-dihydroxanthene
  • 2-Chloro-9A-methyl-5-(propan-2-YL)-1,9-dihydroxanthene

Uniqueness

2-Chloro-9A-methyl-5-(propan-2-YL)-9,9A-dihydro-1H-xanthene stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

61201-69-2

Molecular Formula

C17H19ClO

Molecular Weight

274.8 g/mol

IUPAC Name

2-chloro-9a-methyl-5-propan-2-yl-1,9-dihydroxanthene

InChI

InChI=1S/C17H19ClO/c1-11(2)14-6-4-5-12-9-17(3)10-13(18)7-8-15(17)19-16(12)14/h4-8,11H,9-10H2,1-3H3

InChI Key

SVHAUAVYUFZJPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1OC3=CC=C(CC3(C2)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.